molecular formula C14H12ClN5 B14511104 1-(4-Chlorophenyl)-N-methyl-N-phenyl-1H-tetrazol-5-amine CAS No. 63641-07-6

1-(4-Chlorophenyl)-N-methyl-N-phenyl-1H-tetrazol-5-amine

Cat. No.: B14511104
CAS No.: 63641-07-6
M. Wt: 285.73 g/mol
InChI Key: IVHHIOMWTAQUER-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-methyl-N-phenyl-1H-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, and a phenyl group attached to the tetrazole ring

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-N-methyl-N-phenyl-1H-tetrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenylhydrazine with methyl isocyanate, followed by cyclization with sodium azide to form the tetrazole ring. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-(4-Chlorophenyl)-N-methyl-N-phenyl-1H-tetrazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-N-methyl-N-phenyl-1H-tetrazol-5-amine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain receptors in the central nervous system. This modulation can lead to changes in neurotransmitter release and neuronal excitability, ultimately resulting in its observed anticonvulsant and anxiolytic effects .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-N-methyl-N-phenyl-1H-tetrazol-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in synthetic chemistry, while its biological activities open up possibilities for therapeutic development. Further research and development are likely to uncover even more applications for this intriguing compound.

Properties

CAS No.

63641-07-6

Molecular Formula

C14H12ClN5

Molecular Weight

285.73 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-methyl-N-phenyltetrazol-5-amine

InChI

InChI=1S/C14H12ClN5/c1-19(12-5-3-2-4-6-12)14-16-17-18-20(14)13-9-7-11(15)8-10-13/h2-10H,1H3

InChI Key

IVHHIOMWTAQUER-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=NN=NN2C3=CC=C(C=C3)Cl

Origin of Product

United States

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